N-(5-CHLORO-2-METHOXYPHENYL)-6-METHYL-2-{[(5-METHYLFURAN-2-YL)METHYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE
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Overview
Description
N-(5-CHLORO-2-METHOXYPHENYL)-6-METHYL-2-{[(5-METHYLFURAN-2-YL)METHYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzothiophene core, a chloro-methoxyphenyl group, and a furan moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-CHLORO-2-METHOXYPHENYL)-6-METHYL-2-{[(5-METHYLFURAN-2-YL)METHYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE typically involves multiple steps. The process begins with the preparation of the benzothiophene core, followed by the introduction of the chloro-methoxyphenyl group and the furan moiety. Common reagents used in these reactions include chlorinating agents, methoxylating agents, and furan derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-CHLORO-2-METHOXYPHENYL)-6-METHYL-2-{[(5-METHYLFURAN-2-YL)METHYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted derivatives, depending on the reagents and conditions used.
Scientific Research Applications
N-(5-CHLORO-2-METHOXYPHENYL)-6-METHYL-2-{[(5-METHYLFURAN-2-YL)METHYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(5-CHLORO-2-METHOXYPHENYL)-6-METHYL-2-{[(5-METHYLFURAN-2-YL)METHYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloro-2-methoxyphenyl)-2-{[(5-methyl-2-furyl)methyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- N-(5-CHLORO-2-METHOXYPHENYL)-6-METHYL-2-{[(5-METHYLFURAN-2-YL)METHYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities. Compared to similar compounds, it may exhibit distinct pharmacological properties and chemical reactivity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C23H25ClN2O3S |
---|---|
Molecular Weight |
445g/mol |
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-6-methyl-2-[(5-methylfuran-2-yl)methylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C23H25ClN2O3S/c1-13-4-8-17-20(10-13)30-23(25-12-16-7-5-14(2)29-16)21(17)22(27)26-18-11-15(24)6-9-19(18)28-3/h5-7,9,11,13,25H,4,8,10,12H2,1-3H3,(H,26,27) |
InChI Key |
UNPNJTZSQAKLIL-UHFFFAOYSA-N |
SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)NC3=C(C=CC(=C3)Cl)OC)NCC4=CC=C(O4)C |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)NC3=C(C=CC(=C3)Cl)OC)NCC4=CC=C(O4)C |
Origin of Product |
United States |
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